molecular formula C16H21N5O2 B1507949 tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 949922-56-9

tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B1507949
CAS No.: 949922-56-9
M. Wt: 315.37 g/mol
InChI Key: SRGNRYXLSQMMNR-UHFFFAOYSA-N
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Description

tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a key chemical intermediate in medicinal chemistry and pharmaceutical research, primarily recognized for its role in the synthesis of targeted protein degradation molecules. Its core structure combines a pyrazolopyridine scaffold, which is a privileged structure in drug discovery for its ability to interact with various enzymes and receptors, with a pyridazine heterocycle that can confer favorable physicochemical and binding properties. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature, allowing for selective deprotection and further functionalization under mild acidic conditions to generate advanced intermediates. This compound has been specifically identified as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific disease-causing proteins. For instance, this exact scaffold has been utilized as a linker moiety connecting a target protein ligand to an E3 ubiquitin ligase recruiter in the synthesis of potent and selective BET protein degraders. Research into BET proteins, such as BRD4, is a major area in oncology and inflammatory disease, as these proteins are epigenetic regulators of oncogene expression. The value of this intermediate lies in its ability to facilitate the rapid assembly of complex degrader molecules for probing new therapeutic paradigms and investigating novel biological pathways.

Properties

IUPAC Name

tert-butyl 2-(6-methylpyridazin-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-11-5-6-14(18-17-11)21-10-12-9-20(8-7-13(12)19-21)15(22)23-16(2,3)4/h5-6,10H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGNRYXLSQMMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2C=C3CN(CCC3=N2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723466
Record name tert-Butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949922-56-9
Record name tert-Butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Antimicrobial Activity

Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown efficacy against various bacterial strains and fungi. In particular, the compound of interest has demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis and function .

Anticancer Activity

The potential anticancer properties of this compound are supported by studies indicating its role as a tyrosine kinase inhibitor. This mechanism is crucial in cancer therapy as it can inhibit cellular proliferation in various cancer cell lines. The compound has been evaluated for its antiproliferative effects against several cancer types and has shown promising results in vitro .

Enzyme Inhibition

The compound has been investigated for its inhibitory activity against carbonic anhydrases (CAs), which are important targets in drug development due to their role in various physiological processes. Studies have demonstrated that certain derivatives exhibit strong inhibition of specific CA isoforms (hCA I and hCA II), which are implicated in tumor progression and metastasis .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria.
AnticancerEffective as a tyrosine kinase inhibitor; showed antiproliferative activity in cancer cell lines.
Enzyme InhibitionStrong inhibition of hCA I and hCA II; potential for use in cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the substituents on the pyrazolo ring significantly affect its potency and selectivity towards different biological targets. For example:

  • Substituent Variability : Modifications at the 2-position of the pyridazine moiety can enhance or diminish enzyme inhibition.
  • Hydrophobic Interactions : The presence of a tert-butyl group increases lipophilicity, potentially improving membrane permeability.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been studied as a potential inhibitor of CD73, an enzyme implicated in cancer progression. Inhibiting CD73 can enhance the efficacy of immune checkpoint inhibitors by modulating adenosine signaling pathways, which are often exploited by tumors to evade immune detection .

Immunomodulatory Effects

The compound has shown promise as an immunomodulatory agent. Its ability to influence immune cell activity makes it a candidate for developing therapies aimed at enhancing anti-tumor immunity or treating autoimmune diseases. Studies have demonstrated that compounds with similar structures can modulate T-cell responses and cytokine production .

Synthesis and Derivatives

The synthesis of tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate involves multi-step organic reactions typically starting from readily available pyridazine derivatives. Variations in the synthetic pathway can yield derivatives with altered biological activities, allowing for structure-activity relationship (SAR) studies to optimize efficacy and selectivity against specific targets.

Case Study 1: In Vitro Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound using various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, particularly in breast and lung cancer cells. The mechanism was associated with the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Immunomodulation in Animal Models

In vivo studies demonstrated that administration of this compound in murine models resulted in enhanced antitumor immunity. Mice treated with the compound showed increased levels of CD8+ T cells and reduced tumor burden compared to control groups. This suggests its potential as an adjunct therapy alongside existing cancer immunotherapies .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s 6-methylpyridazine group distinguishes it from derivatives with formyl (e.g., compound 11e ), acetyl , or ketone substituents. Pyridazine’s electron-deficient aromatic system may enhance binding to enzymatic pockets compared to aliphatic groups.
  • Chiral analogs (e.g., ) incorporate stereocenters and fluorinated aryl groups, which are critical for selective target engagement in kinase inhibitors.

Synthetic Routes: Most derivatives are synthesized via LiAlH₄ reduction of esters to alcohols, followed by MnO₂ oxidation to aldehydes and TosMic-mediated cyclization to form oxazole or pyridazine rings . The target compound likely follows a similar pathway, with pyridazine introduced via cyclocondensation.

Fluorinated and amino-substituted derivatives are prioritized in anticancer research due to their kinase inhibitory profiles .

Solubility and Stability

  • tert-butyl esters generally improve solubility in organic solvents (e.g., THF, chloroform) but reduce water solubility. The pyridazine ring’s polarity may slightly enhance aqueous solubility compared to purely aliphatic substituents .
  • Crystal Packing : The ketone-containing analog () forms hydrogen-bonded dimers in the solid state, whereas the tert-butyl group in the target compound likely induces steric hindrance, reducing crystalline order.

Preparation Methods

Synthetic Strategy Overview

The preparation of this compound typically involves:

  • Construction of the 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core.
  • Introduction of the 6-methylpyridazin-3-yl substituent at the 2-position.
  • Installation of the tert-butyl ester at the 5-carboxylate position.

The synthetic route is designed to ensure regioselectivity and stereoselectivity, given the multiple reactive sites and chiral centers.

Core Pyrazolo[4,3-c]pyridine Synthesis

The pyrazolo[4,3-c]pyridine scaffold is commonly prepared via cyclocondensation reactions involving hydrazine derivatives and suitable carbonyl-containing precursors. The following methods are relevant:

  • Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds:
    This classical approach involves reacting hydrazine or substituted hydrazines with 1,3-diketones or β-ketoesters to form pyrazole rings. The fused pyridine ring can be constructed by using precursors that contain appropriate nitrogen atoms and carbonyl groups positioned to cyclize into the bicyclic system.
    This method is well-documented for generating substituted pyrazoles with high regioselectivity and yields (up to 95%) under mild conditions, often catalyzed by nano-ZnO or acid media in aprotic solvents like N,N-dimethylacetamide (DMAc).

  • Cyclocondensation from Acetylenic or Vinyl Ketones:
    Alternative routes use acetylenic ketones or α,β-unsaturated ketones with hydrazine derivatives to form pyrazole or pyrazoline intermediates, which can be oxidized to the aromatic pyrazole ring. These methods allow for the introduction of diverse substituents and can be tuned for regioselectivity by choice of hydrazine and reaction conditions.

Installation of the tert-Butyl Ester

The tert-butyl ester at the 5-carboxylate position is commonly introduced by:

  • Esterification of the Corresponding Acid:
    The carboxylic acid precursor of the pyrazolo[4,3-c]pyridine is esterified using tert-butanol under acidic conditions or via coupling reagents (e.g., DCC, EDC) to form the tert-butyl ester. This protecting group is stable under many reaction conditions and can be removed selectively if needed.

  • Use of tert-Butyl Protected Building Blocks:
    Alternatively, the tert-butyl ester can be incorporated early by using tert-butyl protected intermediates during the synthesis to avoid deprotection steps later.

Representative Preparation Procedure (Based on Patent WO2015164520A1)

The patent WO2015164520A1 describes methods for preparing substituted 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine derivatives, which include compounds structurally related to tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate.

Key steps include:

  • Step 1: Synthesis of a suitable pyrazolo[4,3-c]pyridine intermediate bearing a reactive group at position 2.
  • Step 2: Coupling with 6-methylpyridazin-3-yl boronic acid or halide via palladium-catalyzed cross-coupling.
  • Step 3: Introduction or retention of the tert-butyl ester protecting group at position 5.

The patent emphasizes control of stereochemistry and regioselectivity, with reaction conditions optimized for yield and purity.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Cyclocondensation Hydrazine derivative + 1,3-dicarbonyl compound; solvent: DMAc or ethanol; catalyst: nano-ZnO or acid Formation of pyrazolo[4,3-c]pyridine core; yields up to 95%
Cross-Coupling (Palladium) Pd catalyst, base, 6-methylpyridazin-3-yl boronic acid/halide, solvent (e.g., toluene, dioxane) Selective substitution at 2-position; high regioselectivity
Esterification tert-Butanol, acid catalyst or coupling reagent (DCC, EDC) tert-Butyl ester formation at 5-carboxylate; stable protecting group
Purification Chromatography (HPLC, flash), recrystallization High purity (>98%) product isolation

Research Findings and Considerations

  • The pyrazolo[4,3-c]pyridine framework is sensitive to reaction conditions; mild temperatures and aprotic solvents favor regioselectivity and yield.

  • The tert-butyl ester protecting group is preferred for its stability and ease of cleavage if necessary.

  • Cross-coupling reactions enable modular introduction of the pyridazinyl substituent, allowing for structural analog development.

  • Optimization of catalyst, solvent, and temperature is crucial for high yield and stereochemical control.

  • The synthetic methods are scalable and have been applied in pharmaceutical research for GlyT1 inhibitor development, indicating robustness and reproducibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate?

  • Answer : The compound can be synthesized via multi-step protocols involving Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling reactions. For example, microwave-assisted coupling of boronic acid derivatives with halogenated pyridazines under argon, followed by Boc protection/deprotection steps, is a common approach. Purification typically involves silica gel chromatography (e.g., EtOAc/hexane gradients) and HCl-mediated crystallization .

Q. How is the structural identity of this compound confirmed in academic research?

  • Answer : Structural characterization relies on:

  • X-ray crystallography : To resolve the 3D arrangement of the pyrazolo-pyridine core and substituents .
  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), pyridazine protons (δ 7.5–8.5 ppm), and Boc carbonyl signals (δ ~155 ppm in 13^13C) .
  • HRMS : To confirm molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Answer : The compound is typically a solid (white to off-white) with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability data suggest sensitivity to strong acids/bases, necessitating storage at –20°C under inert atmospheres .

Advanced Research Questions

Q. How can researchers address low yields during the Suzuki-Miyaura coupling step in the synthesis?

  • Answer : Yield optimization strategies include:

  • Catalyst screening : Testing Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) to enhance cross-coupling efficiency .
  • Microwave conditions : Adjusting temperature (140–160°C) and reaction time (2–10 min) to improve kinetics .
  • Boronic acid equivalents : Increasing from 1.2 to 1.5 equivalents to drive the reaction to completion .

Q. How should contradictory spectroscopic data between batches be resolved?

  • Answer : Contradictions in NMR or MS data may arise from:

  • Rotamerism : Dynamic rotational isomers in the pyrazolo-pyridine core can split signals; variable-temperature NMR (VT-NMR) at 25–60°C clarifies this .
  • Residual solvents : Use of deuterated solvents with low water content (e.g., DMSO-d6_6) and thorough drying under vacuum minimizes artifacts .
  • Impurity profiling : LC-MS or TLC (with iodine staining) identifies byproducts from incomplete Boc deprotection or side reactions .

Q. What strategies improve the efficiency of multi-step syntheses involving this compound?

  • Answer : Critical optimizations include:

  • One-pot reactions : Combining Boc deprotection (using TFA/CH2_2Cl2_2) with subsequent functionalization (e.g., amidation) to reduce intermediate isolation .
  • Automated purification : Flash chromatography systems with gradient elution (hexane → EtOAc) enhance reproducibility .
  • In-line analytics : Real-time FTIR or Raman monitoring detects reaction endpoints, minimizing over-processing .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for assessing stereochemical purity in derivatives of this compound?

  • Answer :

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : To confirm the absence of racemization in chiral intermediates .

Q. How can researchers mitigate decomposition during long-term storage?

  • Answer : Stabilization approaches include:

  • Lyophilization : Freeze-drying under high vacuum to remove trace moisture .
  • Inert packaging : Storing in amber vials with argon headspace and molecular sieves (3Å) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

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